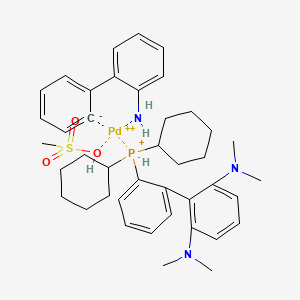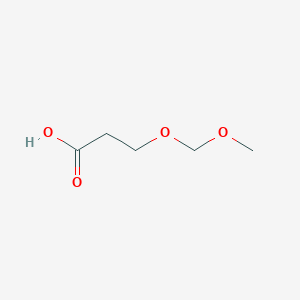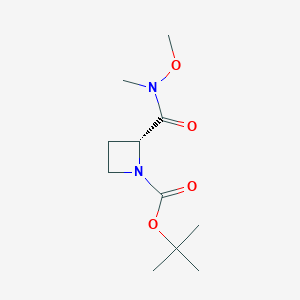![molecular formula C17H17NO4 B12442232 2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid is an organic compound with a complex structure that includes a benzoic acid core, an amide linkage, and a dimethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The reaction begins with the acylation of 2,5-dimethylphenol using chloroacetyl chloride in the presence of a base such as pyridine to form 2,5-dimethylphenoxyacetyl chloride.
Amide Formation: The phenoxyacetyl chloride is then reacted with 2-aminobenzoic acid in the presence of a base like triethylamine to form the desired amide linkage, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2-Methylphenoxy)acetyl]amino}benzoic acid
- 2-{[(2,3-Dimethylphenoxy)acetyl]amino}benzoic acid
- 2-{[(2,4-Dimethylphenoxy)acetyl]amino}benzoic acid
Uniqueness
2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C17H17NO4 |
|---|---|
Molekulargewicht |
299.32 g/mol |
IUPAC-Name |
2-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17NO4/c1-11-7-8-12(2)15(9-11)22-10-16(19)18-14-6-4-3-5-13(14)17(20)21/h3-9H,10H2,1-2H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
FVKRKRVHHVGTKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,2R,4Ar,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12442153.png)

![15-Ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12442164.png)


![2-Phenylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12442183.png)


![aluminium(3+) 2,4-di-tert-butyl-6-[(E)-{[(1S,2S)-2-[(E)-[(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]amino]cyclohexyl]imino}methyl]phenol trichloride](/img/structure/B12442203.png)

![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B12442221.png)

